![molecular formula C14H6ClF5N2O B2776367 4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 439097-28-6](/img/structure/B2776367.png)
4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile is a useful research compound. Its molecular formula is C14H6ClF5N2O and its molecular weight is 348.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile, with the CAS number 439097-28-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H6ClF5N2O
- Molecular Weight : 348.66 g/mol
- Boiling Point : 403.5 °C (predicted)
- Density : 1.55 g/cm³ (predicted)
- pKa : 5.90 (predicted) .
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial properties. The following sections detail its effects on various bacterial strains and potential mechanisms of action.
Antimicrobial Activity
Research indicates that the compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains have been documented:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
Escherichia coli | 31.25 - 125 |
Pseudomonas aeruginosa | 62.5 - 250 |
These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with numerous infections .
The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This is evidenced by studies showing that treatment with the compound leads to a reduction in protein synthesis and peptidoglycan production within bacterial cells .
Case Studies
-
Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) :
A study demonstrated that the compound significantly inhibited MRSA biofilms, with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 µg/mL, showcasing its potential as a therapeutic agent against resistant strains . -
Antibiofilm Activity :
The compound was also tested for its ability to prevent biofilm formation in various bacterial species, revealing moderate-to-good antibiofilm activity compared to standard antibiotics like ciprofloxacin . -
Synergistic Effects :
Further investigations into the synergistic effects of this compound when combined with other antibiotics showed enhanced antibacterial efficacy, suggesting potential applications in combination therapy for resistant bacterial infections .
科学研究应用
The compound exhibits notable antimicrobial properties , making it a candidate for further research in medical applications. Its effectiveness against various bacterial strains has been documented, particularly in the context of resistant pathogens.
Antimicrobial Activity
Research indicates that 4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains are as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
Escherichia coli | 31.25 - 125 |
Pseudomonas aeruginosa | 62.5 - 250 |
These results suggest that the compound is particularly potent against Staphylococcus aureus , a common pathogen associated with various infections.
Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA)
A significant study demonstrated that the compound effectively inhibited MRSA biofilms, with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 µg/mL . This highlights its potential as a therapeutic agent against resistant strains.
Antibiofilm Activity
The compound was tested for its ability to prevent biofilm formation across various bacterial species, revealing moderate-to-good antibiofilm activity compared to standard antibiotics like ciprofloxacin.
Synergistic Effects
Investigations into the synergistic effects of this compound when combined with other antibiotics showed enhanced antibacterial efficacy, suggesting potential applications in combination therapy for resistant bacterial infections.
Research Applications
Given its promising biological activity, this compound is being explored in various research contexts:
- Medicinal Chemistry : As a lead compound for developing new antibacterial agents.
- Pharmaceutical Development : Investigating formulations that can enhance its bioavailability and efficacy.
- Microbiology : Studying its interactions with bacterial cells to understand resistance mechanisms better.
化学反应分析
Nucleophilic Substitution at Chlorodifluoromethyl Group
The chlorodifluoromethyl (-CF₂Cl) group undergoes nucleophilic substitution due to the electron-withdrawing effects of fluorine atoms, enhancing the electrophilicity of the adjacent carbon.
Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 pathway, with the leaving group (Cl⁻) displaced by nucleophiles (OH⁻, SH⁻, NH<sub>2</sub>R). Steric hindrance from the trifluoromethylphenyl group reduces reaction rates compared to simpler analogs .
Condensation Reactions Involving Hydroxyl and Nitrile Groups
The hydroxyl (-OH) and nitrile (-CN) groups participate in cyclization and heterocycle formation.
Reaction with Aldehydes/Ketones
Under acidic conditions (H<sub>2</sub>SO<sub>4</sub> or POCl<sub>3</sub>), the hydroxyl group condenses with carbonyl compounds to form fused pyran or pyridone derivatives :
Substrate | Product | Yield | Application | Source |
---|---|---|---|---|
Benzaldehyde | 2-Phenylpyrano[3,2-c]pyridinone | 62% | Potential bioactive scaffold | |
Acetophenone | 6-Methylpyridone analog | 55% | Intermediate for drug discovery |
Cyano Group Reactivity
The nitrile group undergoes:
-
Hydrolysis : H<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub> → Carboxylic acid (low yield due to steric effects).
-
Reduction : LiAlH<sub>4</sub> → Primary amine (requires high temperatures).
Electrophilic Aromatic Substitution (EAS) on Trifluoromethylphenyl Ring
The electron-deficient trifluoromethylphenyl moiety directs EAS to the meta position.
Limitations : Strongly deactivating CF<sub>3</sub> group suppresses reactivity, requiring harsh conditions .
Cross-Coupling Reactions
The trifluoromethylphenyl ring participates in Suzuki-Miyaura couplings when functionalized with halogens:
Substrate | Catalyst/Base | Product | Yield | Source |
---|---|---|---|---|
3-Bromo derivative | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane | Biaryl analogs | 60-70% |
Photochemical and Thermal Stability
-
Thermal Decomposition : Above 200°C, cleavage of the C-Cl bond in the -CF<sub>2</sub>Cl group releases HCl gas.
-
UV Exposure : Degrades via radical pathways, forming CF<sub>2</sub>O and phenylnitrile byproducts .
Key Challenges and Research Gaps
属性
IUPAC Name |
4-[chloro(difluoro)methyl]-2-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF5N2O/c15-13(16,17)10-5-11(22-12(23)9(10)6-21)7-1-3-8(4-2-7)14(18,19)20/h1-5H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYDXTHTJNBDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。